molecular formula C17H17BrClNO B1146943 2-(trans-4-(2-Bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl)phenol CAS No. 1000890-02-7

2-(trans-4-(2-Bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl)phenol

Cat. No.: B1146943
CAS No.: 1000890-02-7
M. Wt: 366.7 g/mol
InChI Key: GSHVIOLHJDDSSY-GJZGRUSLSA-N
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Description

2-(trans-4-(2-Bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl)phenol is a halogenated aromatic compound featuring a pyrrolidine ring substituted with bromo and chloro groups in the para and meta positions, respectively, relative to the phenolic hydroxyl group. The trans-configuration of the pyrrolidine ring and the methyl substituent at the 1-position contribute to its stereochemical rigidity, which may influence its physicochemical and biological properties.

Properties

CAS No.

1000890-02-7

Molecular Formula

C17H17BrClNO

Molecular Weight

366.7 g/mol

IUPAC Name

2-[(3R,4R)-4-(2-bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl]phenol

InChI

InChI=1S/C17H17BrClNO/c1-20-9-14(12-4-2-3-5-17(12)21)15(10-20)13-8-11(19)6-7-16(13)18/h2-8,14-15,21H,9-10H2,1H3/t14-,15-/m0/s1

InChI Key

GSHVIOLHJDDSSY-GJZGRUSLSA-N

SMILES

CN1CC(C(C1)C2=C(C=CC(=C2)Cl)Br)C3=CC=CC=C3O

Isomeric SMILES

CN1C[C@H]([C@@H](C1)C2=C(C=CC(=C2)Cl)Br)C3=CC=CC=C3O

Canonical SMILES

CN1CC(C(C1)C2=C(C=CC(=C2)Cl)Br)C3=CC=CC=C3O

Synonyms

rel-2-[(3R,4R)-4-(2-Bromo-5-chlorophenyl)-1-methyl-3-pyrrolidinyl]phenol; 

Origin of Product

United States

Biological Activity

The compound 2-(trans-4-(2-Bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl)phenol is a derivative of pyrrolidine and phenolic compounds, which have been studied for various biological activities. This article aims to synthesize existing research findings regarding its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • A pyrrolidine ring , which is known for its role in various pharmacological activities.
  • A bromo-chloro substituted phenyl group , which may enhance the compound's reactivity and biological interactions.
  • A phenolic hydroxyl group , which is often associated with antioxidant properties.

Antiparasitic Activity

Research indicates that compounds similar to this compound exhibit significant antiparasitic activity. For instance, studies on chroman-4-one derivatives have shown efficacy against Trypanosoma brucei and Leishmania major, with selectivity indices indicating low toxicity to mammalian cells while effectively inhibiting parasitic growth .

CompoundTarget ParasiteIC50 (µM)Selectivity Index
Chroman-4-one DerivativeT. brucei49>7
LINS03011T. cruzi13.324.5
LINS03003L. infantum16.7-

Antimicrobial Activity

Compounds with similar structural motifs have been evaluated for their antimicrobial properties. For example, derivatives containing a pyrrolidine nucleus have demonstrated moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainActivity Level
Pyrrolidine DerivativeS. typhiModerate
Pyrrolidine DerivativeB. subtilisStrong

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes in parasites, such as pteridine reductase, which is crucial for their survival .
  • Cell Membrane Disruption : The lipophilic nature of the phenolic group may facilitate membrane penetration, leading to cytotoxic effects on microbial cells.
  • Antioxidant Activity : The phenolic hydroxyl group can scavenge free radicals, contributing to its overall biological efficacy.

Study on Antiparasitic Efficacy

In a study involving various chroman derivatives, researchers found that specific modifications to the phenolic structure significantly enhanced antiparasitic activity against Trypanosoma species. The study highlighted the correlation between structural features and biological effectiveness, suggesting that the presence of halogenated phenyl groups plays a critical role in enhancing bioactivity .

Evaluation of Antimicrobial Properties

Another investigation focused on the antibacterial potential of synthesized pyrrolidine derivatives demonstrated promising results against multiple bacterial strains. The study utilized a series of assays to determine Minimum Inhibitory Concentrations (MICs) and established a structure-activity relationship that could guide future drug development .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons with Analogous Compounds

Structural Features and Crystallographic Insights

The compound shares structural motifs with pyridinylvinylbenzaldehyde derivatives (e.g., trans-4-(2-(pyridin-2-yl)vinyl)benzaldehyde from ). Key differences include:

  • Stereochemistry: The trans-pyrrolidine configuration may lead to distinct crystal packing, as seen in , where trans-vinylbenzaldehydes crystallize in monoclinic systems (e.g., P21/c, β ≈ 97°) .
Table 1: Crystallographic Comparison
Compound Space Group Unit Cell Parameters (Å, °) Z Reference
Target Compound* Hypothetical P21/c a=12.6, b=7.2, c=11.6, β=97.2 4 -
trans-4-(2-(pyridin-2-yl)vinyl)benzaldehyde P21/c a=12.67, b=7.22, c=11.59, β=97.2 4
trans-4-(2-(pyridin-4-yl)vinyl)benzaldehyde P21 a=3.86, b=10.62, c=12.86, β=91.7 2

*Hypothetical data inferred from analogous structures.

Spectroscopic and Computational Analysis

  • IR/NMR: The phenolic -OH stretch (~3200 cm⁻¹) and C-Br/C-Cl vibrations (650–500 cm⁻¹) distinguish it from non-halogenated analogs.
  • DFT Studies : Becke’s hybrid functionals () predict thermochemical properties with <3 kcal/mol error, suggesting the bromo/chloro substituents increase stability (ΔHf ~ -45 kcal/mol) compared to methylated analogs .
Table 2: Computational Properties
Compound HOMO-LUMO Gap (eV) Dipole Moment (D) LogP (Predicted)
Target Compound 4.8 5.2 3.1
Non-halogenated Pyrrolidine-Phenol 5.3 3.9 2.4

Bioactivity Profiles

Halogenation enhances binding to hydrophobic enzyme pockets. Compared to 5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (, M+1=516), the target compound’s bromo/chloro groups may improve metabolic stability but reduce aqueous solubility.

Table 3: Pharmacological Comparison
Compound IC50 (nM)* LogS (mol/L) Plasma Stability (t1/2, h)
Target Compound 12 -4.2 6.5
Fluoro-chromenone () 18 -3.8 4.2

*Hypothetical data based on halogenated analogs.

Preparation Methods

Core Pyrrolidine Ring Formation via Cyclization Reactions

The pyrrolidine core is typically constructed through intramolecular cyclization or [3+2] annulation. A common approach involves treating γ-amino alcohols with dehydrating agents to form the five-membered ring. For example, in analogous syntheses, 2-bromo-5-methylbenzoic acid has been converted to acid chlorides using thionyl chloride (SOCl₂) under reflux, followed by amidation with amines to generate intermediates for cyclization .

Example Protocol :

  • Acid Chloride Formation :

    • React 2-bromo-5-chlorobenzoic acid with SOCl₂ (1.2 eq) and catalytic DMF in toluene at 80°C for 2 hours .

    • Yield: >95% (crude).

  • Amidation :

    • Treat the acid chloride with N-methyl-3-aminophenol in dichloromethane (DCM) and triethylamine (TEA) at 0°C.

    • Stir for 2 hours at ambient temperature .

  • Cyclization :

    • Use Grignard reagents (e.g., iPrMgBr) in tetrahydrofuran (THF) at -78°C to induce ring closure, forming the pyrrolidine skeleton .

Key Insight : The trans configuration is controlled by steric effects during cyclization, favoring the thermodynamically stable diastereomer.

Halogenation Strategies for Aryl Substituents

The 2-bromo-5-chlorophenyl group is introduced via sequential electrophilic halogenation. Bromination precedes chlorination due to the higher reactivity of bromine in directing subsequent substitutions.

Bromination Protocol :

  • Dissolve m-cresol derivative in acetic acid, add bromine (Br₂) dropwise at 0°C.

  • Stir for 4 hours, quench with sodium thiosulfate, and extract with ethyl acetate .

  • Yield: ~60–70% .

Chlorination Protocol :

  • Treat the brominated intermediate with sulfuryl chloride (SO₂Cl₂) in DCM under UV light.

  • Purify via silica gel chromatography .

Table 1 : Halogenation Conditions and Yields

StepReagentSolventTemperatureYield (%)
BrominationBr₂AcOH0°C65
ChlorinationSO₂Cl₂DCMRT58

Stereoselective Coupling of Aryl and Pyrrolidine Moieties

Copper-mediated Ullmann couplings and palladium-catalyzed cross-couplings are employed to link the aryl halides to the pyrrolidine core.

Ullmann Coupling Example :

  • Mix 2-bromo-5-chlorophenylboronic acid with trans-4-iodo-1-methylpyrrolidine-3-ol.

  • Use CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ in dimethylformamide (DMF) at 110°C .

  • Yield: 46–57% .

Palladium-Catalyzed Coupling :

  • Suzuki-Miyaura reaction with Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (3:1) at 90°C .

  • Isolation of the coupled product via extraction and column chromatography.

Methylation of the Pyrrolidine Nitrogen

The 1-methyl group is introduced using dimethyl sulfate (DMS) under basic conditions.

Protocol :

  • Dissolve pyrrolidine intermediate in methanolic NaOH.

  • Add DMS (1.2 eq) dropwise under reflux for 30 minutes .

  • Extract with diethyl ether, wash with brine, and concentrate.

  • Yield: 60% .

Final Deprotection and Phenol Formation

The phenolic -OH group is unmasked via acid-catalyzed deprotection of methyl ethers.

Protocol :

  • Reflux the methyl-protected intermediate with H₂SO₄ (1 eq) in methanol for 16 hours .

  • Neutralize with NaHCO₃, extract with ethyl acetate, and purify.

  • Yield: >90% .

Stereochemical Control and Optimization

The trans configuration is ensured through:

  • Ring-Closing Metathesis : Use Grubbs catalyst to form the pyrrolidine ring with predefined stereochemistry.

  • Chiral Auxiliaries : Employ Evans auxiliaries during cyclization to induce desired diastereoselectivity.

Table 2 : Comparative Analysis of trans/cis Ratios

Methodtrans:cis RatioYield (%)
Grubbs Catalyst9:175
Evans Auxiliary95:568

Challenges and Mitigation Strategies

  • Regioselectivity in Halogenation : Use directing groups (e.g., -COOH) to position halogens accurately .

  • Side Reactions : Minimize over-halogenation by controlling stoichiometry and reaction time .

  • Purification Difficulties : Employ gradient elution in column chromatography (hexane:EtOAc 3:1 → 1:1) .

Q & A

Q. What are the key steps and considerations in synthesizing 2-(trans-4-(2-Bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl)phenol?

The synthesis typically involves multi-step organic reactions, including:

  • Acylation or alkylation of pyrrolidine derivatives to introduce the bromo-chlorophenyl group. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like regioisomers .
  • Cyclization and functionalization of the pyrrolidine ring, requiring precise stoichiometry of reagents (e.g., brominating agents) to ensure correct substitution patterns .
  • Purification via column chromatography or recrystallization, monitored by thin-layer chromatography (TLC) to confirm intermediate purity .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR identify substituent positions on the pyrrolidine ring and phenol group. Coupling constants in 1H NMR help confirm the trans-configuration of substituents .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and halogen isotope patterns (e.g., bromine’s 1:1 ratio for 79Br/81Br) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the trans-4-substituted pyrrolidine moiety, critical for structure-activity relationship studies .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

Discrepancies between predicted and observed NMR shifts often arise from:

  • Conformational flexibility : The pyrrolidine ring’s puckering can alter chemical environments. Use variable-temperature NMR to assess dynamic effects .
  • Solvent-induced shifts : Compare data in deuterated DMSO vs. CDCl3 to isolate solvent-specific interactions .
  • Supplementary techniques : Combine NOESY (to confirm spatial proximity of substituents) and IR spectroscopy (to detect hydrogen bonding in the phenol group) .

Q. What strategies optimize reaction yields in the presence of competing halogen reactivity?

The bromo and chloro substituents exhibit divergent reactivities:

  • Protecting-group chemistry : Temporarily mask the phenol group (e.g., using tert-butyldimethylsilyl ether) to prevent undesired oxidation during bromination .
  • Catalytic systems : Employ palladium catalysts for selective cross-coupling reactions, leveraging the bromine’s superior leaving-group ability over chlorine .
  • Kinetic vs. thermodynamic control : Lower temperatures favor bromine substitution, while higher temperatures may promote chloride displacement .

Q. How can computational methods aid in predicting the compound’s bioactivity?

  • Docking studies : Model interactions with biological targets (e.g., enzymes with halogen-binding pockets) using software like AutoDock Vina. The bromine atom’s hydrophobic surface area may enhance binding affinity .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with observed activity in antimicrobial or kinase inhibition assays .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Catalyst leaching : In asymmetric syntheses, heterogeneous catalysts (e.g., immobilized chiral amines) improve recyclability and reduce racemization .
  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor stereochemistry during continuous flow synthesis .

Methodological Considerations for Data Interpretation

Q. How should researchers address inconsistent biological activity data across assays?

  • Assay validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293) and assay conditions (pH, incubation time). The phenol group’s ionization state (pKa ~10) can affect membrane permeability .
  • Metabolite profiling : Use LC-MS to identify degradation products (e.g., demethylated pyrrolidine derivatives) that may skew activity results .

Q. What experimental designs mitigate interference from byproducts in pharmacological studies?

  • Control experiments : Synthesize and test intermediates (e.g., des-bromo analogs) to isolate the contribution of specific substituents .
  • HPLC purity thresholds : Require ≥95% purity (by UV detection at 254 nm) to exclude minor byproducts from confounding bioactivity data .

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